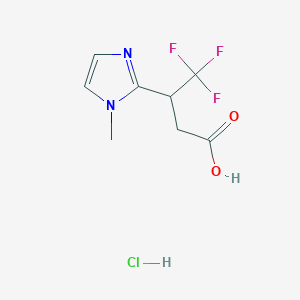

4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride

Description

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride is a fluorinated organic compound combining a trifluorobutanoic acid backbone with a methyl-substituted imidazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its structure features a trifluoromethyl group, which confers metabolic stability and lipophilicity, and a protonated imidazole moiety that may facilitate biological interactions. The compound is supplied globally by multiple manufacturers (e.g., Lier Chemical Co. Ltd., Indukern Chemie AG), indicating industrial relevance .

Properties

IUPAC Name |

4,4,4-trifluoro-3-(1-methylimidazol-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2.ClH/c1-13-3-2-12-7(13)5(4-6(14)15)8(9,10)11;/h2-3,5H,4H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRNZNNRKRWCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CC(=O)O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803570-04-8 | |

| Record name | 1H-Imidazole-2-propanoic acid, 1-methyl-β-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride (CAS No. 1803570-04-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique trifluoromethyl and imidazole functionalities suggest various mechanisms of action that may be explored in pharmacological contexts.

The compound has the following chemical characteristics:

- Molecular Formula: C₈H₁₀ClF₃N₂O₂

- Molecular Weight: 258.63 g/mol

- Purity: Typically ≥ 95%

- Physical Form: Powder

Enzyme Inhibition

Research indicates that imidazole-containing compounds can act as potent inhibitors of enzymes such as farnesyltransferase (FT) and others involved in cancer pathways. For example, studies have shown that certain imidazole derivatives can inhibit FT with IC₅₀ values in the nanomolar range, suggesting that similar mechanisms could be applicable to our compound of interest .

Antitumor Activity

In related research, compounds featuring imidazole moieties have demonstrated antitumor activity. For instance, a study highlighted that specific imidazole derivatives exhibited significant inhibition of anchorage-independent growth in cancer cell lines . This suggests that this compound may also possess similar antitumor properties.

Case Studies

- Imidazole Derivatives : A series of studies have focused on the biological effects of imidazole derivatives on cancer cells. One study reported that these compounds could induce apoptosis in tumor cells through various signaling pathways, including the activation of caspases and modulation of mitochondrial function.

- Trifluoromethyl Substituents : The presence of trifluoromethyl groups in organic compounds has been associated with enhanced metabolic stability and bioactivity. This is particularly relevant for drug design as it can improve the pharmacokinetic properties of the molecule.

Data Table: Biological Activities of Related Compounds

Safety and Handling

The compound is classified under GHS hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and safety measures should be observed when working with this compound.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound and evidence 2’s analog enhances electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., compound in evidence 3) .

- The hydrochloride salt in the target compound improves aqueous solubility relative to free carboxylic acids (e.g., naphthoic acid in evidence 2) .

Physicochemical Properties

Analysis :

- The trifluoromethyl group and imidazole ring in the target compound likely confer higher thermal stability than non-fluorinated analogs (e.g., evidence 3).

- The absence of nitro groups (cf. evidence 2) may reduce reactivity in biological systems, enhancing safety profiles .

Notes

- Limited direct data on the target compound’s synthesis or bioactivity necessitates inferences from structural analogs.

- The hydrochloride salt’s role in enhancing bioavailability distinguishes it from neutral analogs (e.g., evidence 2, 3) .

- Further studies should prioritize crystallographic data (via SHELX programs, as in evidence 1) to elucidate conformational preferences .

Preparation Methods

Detailed Stepwise Preparation

| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,4-dinitrochlorobenzene + 2,2,2-trifluoroethylamine hydrochloride, triethylamine, ethanol, 75 °C, 48 h | 2,4-dinitro-N-(2,2,2-trifluoroethyl)aniline | 95 | High yield substitution on aromatic ring |

| 2 | Regioselective reduction of ortho-nitro group | Na2S·9H2O, ethanol, 25 °C, 2 h | 4-nitro-N1-(2,2,2-trifluoroethyl)benzene-1,2-diamine | 81 | Selective reduction preserving para-nitro group |

| 3 | Amide formation | Glutaric anhydride, toluene, reflux, 2.5 h | 5-({5-nitro-2-[(2,2,2-trifluoroethyl)amino]phenyl}amino)-5-oxopentanoic acid | 92 | Formation of amide intermediate |

| 4 | Intramolecular cyclization | Concentrated hydrochloric acid, room temperature | Imidazole ring-containing intermediate | 82 | Cyclization to form imidazole ring |

| 5 | Fischer esterification | Ethanol, catalytic sulfuric acid, 75 °C | Corresponding ester | 94 | Esterification of carboxylic acid group |

| 6 | Nitro reduction to amino | Pd/C catalyst, hydrazine hydrate, 50 °C (slow addition) | Amino product | 94 | Avoids hydrazide by-product by slow hydrazine addition |

| 7 | Dihydroxyethylation | Excess oxirane, acetic acid solvent | Dihydroxyethyl compound | 90 | Introduction of hydroxyethyl groups |

| 8 | Chlorination | POCl3, 80 °C | Dichloroethyl product | 79 | Hydroxyl groups converted to chlorides |

| 9 | Acid-catalyzed hydrolysis | Reflux with concentrated hydrochloric acid | 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride | 92 | Final hydrochloride salt formation |

Experimental Highlights and Characterization

- The nucleophilic substitution (Step 1) was optimized by using 2,2,2-trifluoroethylamine hydrochloride instead of free amine, improving yield to 95%.

- Selective reduction (Step 2) employed Na2S·9H2O in ethanol to reduce only the ortho-nitro group, avoiding over-reduction.

- The imidazole ring formation (Step 4) was efficiently achieved under mild acidic conditions, avoiding harsh reagents.

- The reduction of the nitro group to an amino group (Step 6) required careful addition of hydrazine hydrate to prevent side reactions.

- Chlorination (Step 8) utilized POCl3 to convert dihydroxyethyl groups to dichloroethyl, essential for the final bioactive structure.

- The final product's hydrochloride salt was confirmed by X-ray crystallography, revealing stabilization through intermolecular hydrogen bonding between O–H···Cl and N–H···Cl interactions.

Structural Confirmation and Stability

X-ray crystallographic analysis showed the compound crystallizes in the P2_1/c space group with the trifluoromethyl-containing bendamustine cation and chloride anion forming a stable lattice. Key hydrogen bonds contributing to crystal stability are summarized below:

| Atoms involved | Distance (Å) | Angle (°) |

|---|---|---|

| O(1)–H(1O)···Cl(1) | 3.020(2) | 156(4) |

| N(1)–H(1N)···Cl(1) | 3.012(2) | 166(3) |

These hydrogen bonds form zig-zag chains along the crystal c-axis, enhancing molecular packing and stability.

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing 4,4,4-trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride?

Synthesis typically involves multi-step reactions starting from fluorinated precursors and imidazole derivatives. Key steps include:

- Condensation : Reacting a fluorinated butanoic acid precursor with 1-methylimidazole under acidic conditions.

- Cyclization : Using catalysts like acetic acid or DMF to promote imidazole ring formation (analogous to methods in ).

- Hydrochloride salt formation : Treating the final product with HCl in ethanol.

Critical parameters include temperature control (reflux at 80–100°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios to avoid side products. Reaction progress can be monitored via TLC or HPLC .

How can the structural integrity of this compound be validated experimentally?

Use a combination of spectroscopic and computational tools:

- NMR/IR : Confirm the presence of the trifluoromethyl group (19F NMR: δ −60 to −70 ppm) and imidazole protons (1H NMR: δ 7.2–7.8 ppm).

- Mass spectrometry (MS) : Validate molecular weight ([M+H]+ = 223.07; [M+Na]+ = 245.05) and fragmentation patterns ( ).

- Ion mobility spectrometry (IMS) : Compare predicted collision cross-section (CCS) values (e.g., 149.7 Ų for [M+H]+) with experimental data .

- X-ray crystallography : Resolve crystal structure using SHELX software for small-molecule refinement (if single crystals are obtainable) .

What experimental conditions are critical for maintaining stability during storage?

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group.

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.

- Light : Protect from UV exposure to prevent photodegradation of the imidazole ring.

Stability assessments should include accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

How can researchers screen for preliminary biological activity?

- In vitro assays : Test binding affinity to δ-opioid receptors (a common target for fluorinated amino acid derivatives) using competitive radioligand binding assays ().

- Cell-based models : Evaluate cytotoxicity in HEK-293 or HeLa cells at concentrations ≤100 µM.

- Solubility optimization : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays to avoid precipitation .

Advanced Research Questions

How can computational modeling resolve contradictions in receptor-binding data?

- Molecular docking : Simulate interactions with δ-opioid receptors using software like AutoDock Vina. Focus on fluorine’s electronegativity and steric effects on binding pockets.

- Molecular dynamics (MD) : Run 100-ns simulations to assess conformational stability of the ligand-receptor complex.

- Mutagenesis validation : Correlate computational predictions with site-directed mutagenesis (e.g., mutating Ser130 or Lys214 in the receptor) to identify critical residues .

What strategies address discrepancies between predicted and observed spectral data?

- Dynamic NMR studies : Investigate rotational barriers of the trifluoromethyl group if 19F NMR splits into multiple peaks.

- Impurity profiling : Use high-resolution MS (HRMS) to detect trace byproducts (e.g., dehalogenated species).

- Crystallographic refinement : Apply SHELXL to resolve ambiguous electron density maps caused by disorder in the imidazole ring .

How can researchers optimize synthetic yield while minimizing racemization?

- Chiral catalysts : Employ enantioselective catalysts like BINAP-metal complexes during imidazole coupling.

- Reaction monitoring : Use chiral HPLC to track enantiomeric excess (ee) in real time.

- Low-temperature protocols : Conduct reactions at −40°C to suppress thermal racemization .

What advanced techniques validate the compound’s role in enzyme inhibition?

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to enzymes like dipeptidyl peptidase-4 (DPP-4), comparing ΔG and ΔH values with non-fluorinated analogs.

- Kinetic assays : Determine IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4).

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize fluorine interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.